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Grandisin

Cat. No.: B1226129
M. Wt: 432.5 g/mol
InChI Key: ZPINJJOPURFFNV-UHFFFAOYSA-N
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Description

Contextualization within the Lignan (B3055560) Natural Product Class

Grandisin (B1201232) belongs to the lignan class of natural products. mdpi.comnih.gov Lignans (B1203133) are a large group of polyphenolic compounds derived from the oxidative coupling of two C6-C3 phenylpropanoid units. mdpi.comrsc.org They are widely distributed in the plant kingdom and exhibit a diverse range of biological activities. rsc.orgnih.gov Specifically, this compound is classified as a neolignan, a subgroup of lignans, and features a tetrahydrofuran (B95107) ring structure. mdpi.comsemanticscholar.org

Historical Perspective of this compound Discovery and Characterization

The initial isolation of this compound was from plants of the Lauraceae family, such as Litsea grandis. rsc.orgacs.org Subsequently, it has been identified in various other plant species, including those from the Piperaceae, Myristicaceae, and Annonaceae families. mdpi.comrsc.org For instance, it has been isolated as a major secondary metabolite from the bark of Cryptocarya crassinervia and from Piper solmsianum. mdpi.comsemanticscholar.orgscielo.br The characterization of this compound's structure was achieved through various spectroscopic methods, including infrared (IR) spectroscopy, proton nuclear magnetic resonance (¹H NMR), and mass spectrometry (MS). nih.govacs.org X-ray crystallography has also been employed to determine its relative stereochemistry. nih.govacs.org

Structural Features and Stereochemical Aspects of this compound

This compound is chemically known as (2S,3S,4S,5S)-3,4-dimethyl-2,5-bis(3,4,5-trimethoxyphenyl)oxolane. nih.gov Its molecular formula is C₂₄H₃₂O₇, and it has a molecular weight of 432.5 g/mol . nih.govebi.ac.uk The structure of this compound is characterized by a central tetrahydrofuran ring substituted with two dimethyl groups and two 3,4,5-trimethoxyphenyl groups. nih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H32O7 B1226129 Grandisin

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dimethyl-2,5-bis(3,4,5-trimethoxyphenyl)oxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32O7/c1-13-14(2)22(16-11-19(27-5)24(30-8)20(12-16)28-6)31-21(13)15-9-17(25-3)23(29-7)18(10-15)26-4/h9-14,21-22H,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPINJJOPURFFNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(OC1C2=CC(=C(C(=C2)OC)OC)OC)C3=CC(=C(C(=C3)OC)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Occurrence and Isolation Methodologies of Grandisin

Botanical Sources of Grandisin (B1201232)

This compound has been isolated from several plant genera, with species from the Piper and Virola genera being particularly notable for their high concentrations of this compound.

Piper Species as Primary Botanical Sources

The genus Piper is a well-recognized source of a wide variety of bioactive lignans (B1203133) and neolignans, including this compound. semanticscholar.org Several species within this genus have been identified as significant producers of this compound.

Piper tectoniifolium : Native to Brazil, Piper tectoniifolium has emerged as a particularly promising and renewable source of (-)-grandisin. semanticscholar.orgmdpi.com Phytochemical analyses have revealed that this neolignan is a major constituent in the extracts of its leaves, branches, and inflorescences. mdpi.com Studies have quantified the high concentration of (-)-grandisin in different parts of the plant, with n-hexane extracts of leaves containing as much as 527.80 mg/g. mdpi.com The high concentration in nonpolar extracts suggests these could be valuable for large-scale isolation. semanticscholar.orgmdpi.com Using leaves for extraction is also considered a more environmentally friendly approach. semanticscholar.orgmdpi.com

Table 1: Quantification of (-)-Grandisin in Piper tectoniifolium mdpi.com

Plant Part Extraction Solvent Concentration (mg/g of extract)
Leaves n-hexane 527.80
Leaves Methanol (B129727) 17.70
Branches n-hexane -
Branches Methanol 78.40
Inflorescences n-hexane -

Piper solmsianum : This species, endemic to the Atlantic forest in Brazil, is another significant source where this compound is described as the major secondary metabolite in its leaves. researchgate.netbioone.org Studies on P. solmsianum have contributed to the understanding of this compound's chemical variability and the occurrence of its isomers. rsc.orgscispace.com

Piper polysyphorum : Found in southern China, this species is notable for containing the (+)-grandisin enantiomer, highlighting the stereochemical diversity of this compound in nature. semanticscholar.org

Virola Species as Botanical Sources

The genus Virola, belonging to the Myristicaceae family, is another important source of tetrahydrofuran (B95107) neolignans.

Virola surinamensis : this compound is the most studied phytoconstituent isolated from Virola surinamensis. scielo.brresearchgate.net It was first isolated from the twigs of this species and has also been found in the leaves. bioone.orgscielo.br The compound has been successfully isolated from crude ethyl acetate (B1210297) extracts of the leaves. scielo.br Research on this compound from V. surinamensis has been extensive, exploring its biological activities. scielo.brmdpi.comscite.ai

Virola pavonis : While other neolignans have been isolated from Virola pavonis, the identification of this compound itself is most strongly associated with V. surinamensis within this genus. mdpi.com

Documentation of this compound in Other Plant Genera

Beyond the Piperaceae and Myristicaceae families, this compound and its isomers have been found in a variety of other plant families, demonstrating its wide distribution in the plant kingdom. rsc.org

These families include:

Annonaceae rsc.org

Araceae rsc.org

Lauraceae , with specific species including Litsea grandis, Licaria aurea, and Cryptocarya crassinevia. rsc.orgresearchgate.net

Magnoliaceae rsc.org

Meliaceae , notably in Aglaia grandis and Aglaia leptantha. rsc.orgresearchgate.netwikipedia.org

Violaceae rsc.org

Advanced Extraction and Purification Techniques for this compound

The isolation of pure this compound from complex crude plant extracts requires multi-step separation processes. These processes often involve a combination of extraction with appropriate solvents followed by various chromatographic techniques.

Chromatographic Separation Methods for this compound Isolation

Chromatography is central to the purification of this compound from plant extracts.

Column Chromatography : Adsorption chromatography using a silica (B1680970) gel column is a widely used method. mdpi.com This technique typically employs a gradient of solvents with increasing polarity, such as binary mixtures of n-hexane and ethyl acetate (EtOAc), to separate the components of the extract. mdpi.combioone.org

Exclusion Chromatography : For further purification of this compound-enriched fractions, exclusion chromatography on a Sephadex LH-20 column is effective. mdpi.com A mixture of methanol and chloroform (B151607) is often used as the mobile phase in this step, leading to high-purity this compound. mdpi.com

High-Performance Liquid Chromatography (HPLC) : HPLC methods, particularly with a Diode-Array Detector (DAD-UV), have been developed and validated for the identification, quantification, and analysis of this compound. semanticscholar.orgmdpi.com These methods are valued for their sensitivity, precision, and robustness. semanticscholar.orgmdpi.com

Thin-Layer Chromatography (TLC) : Preparative TLC is another technique that has been successfully used to isolate this compound and its isomers from methanolic extracts. rsc.org

Optimization of Preparative Isolation from Natural Extracts

Optimizing the isolation process is crucial for obtaining this compound in sufficient quantities and purity for further studies.

Solvent Selection : The choice of extraction solvent is a critical first step. Nonpolar solvents like n-hexane have proven highly effective for extracting large amounts of this compound from the leaves of P. tectoniifolium, indicating the compound's affinity for low-polarity solvents. mdpi.com Ethyl acetate has also been used successfully for extraction from P. solmsianum and V. surinamensis. bioone.orgscielo.br

Multi-Step Purification : A typical successful preparative isolation protocol involves a sequence of techniques. For instance, a highly effective method for isolating (-)-grandisin from P. tectoniifolium leaves involved:

Extraction of dried, fragmented leaves with n-hexane. mdpi.com

Initial fractionation of the n-hexane extract using a silica gel column. mdpi.com

A second fractionation of the pooled, this compound-rich fractions, again on a silica gel column. mdpi.com

Final purification using exclusion chromatography on a Sephadex LH-20 column, which yielded this compound with a purity above 94%. mdpi.com

Precipitation Method : A simple and efficient method for isolating (-)-grandisin was discovered during the preparation of an n-hexane extract from P. tectoniifolium branches for countercurrent chromatography. mdpi.com When the extract was introduced into a solvent system of n-hexane, ethyl acetate, methanol, and water, a precipitate of white crystals formed, which was identified as high-purity this compound. mdpi.com This method offers a straightforward alternative for large-scale isolation. mdpi.com

Advanced Spectroscopic and Structural Elucidation of Grandisin

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, including grandisin (B1201232). Through the application of one-dimensional (¹H and ¹³C NMR) and two-dimensional techniques, a detailed map of the molecule's connectivity and stereochemistry can be constructed.

¹H NMR Spectroscopic Analysis

Proton NMR (¹H NMR) provides crucial information about the chemical environment of hydrogen atoms within a molecule. In the case of this compound, the ¹H NMR spectrum, typically recorded in deuterated chloroform (B151607) (CDCl₃) at frequencies like 400 MHz, reveals characteristic signals that have been instrumental in its identification. mdpi.com The spectrum displays signals corresponding to the methoxy (B1213986) group protons, aromatic protons, and the protons of the tetrahydrofuran (B95107) ring. researchgate.net The chemical shifts and coupling constants of the protons on the tetrahydrofuran ring are particularly important for determining the relative stereochemistry of the substituents. rsc.org For instance, the coupling constant between H-7/H-8 and H-7'/H-8' provides insight into the dihedral angles, indicating the trans relationship between the aryl and methyl groups. rsc.org

Table 1: ¹H NMR Spectroscopic Data for this compound

Proton Chemical Shift (δ) in ppm
H-7/H-7' 5.11
H-8/H-8' 1.85
H-9/H-9' 0.64
OMe-3/3'/5/5' 3.86
OMe-4/4' 3.88
H-2'/6' 6.58

Data sourced from studies on this compound and its isomers. rsc.org

¹³C NMR Spectroscopic Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The ¹³C NMR spectrum of this compound shows distinct signals for each carbon atom, including the methyl, methoxy, methine, and quaternary carbons. mdpi.comresearchgate.net The chemical shifts of the carbons in the tetrahydrofuran ring, specifically C-7/C-7' and C-8/C-8', are diagnostic for the trans,trans,trans relative stereochemistry of this compound. rsc.orgthieme-connect.com For example, the upfield shift of the methyl carbons (C-9/C-9') in the all-cis isomer compared to the all-trans isomer (this compound) is a key distinguishing feature. rsc.org

Table 2: ¹³C NMR Spectroscopic Data for this compound

Carbon Chemical Shift (δ) in ppm
C-1/1' 137.0
C-2/2' 102.8
C-3/3' 153.5
C-4/4' 132.0
C-5/5' 153.5
C-6/6' 102.8
C-7/7' 88.0
C-8/8' 50.1
C-9/9' 13.9
OMe-3/3'/5/5' 56.2
OMe-4/4' 60.9

Data compiled from various spectroscopic studies of this compound. mdpi.comrsc.org

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity between atoms in a molecule. epfl.ch

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. youtube.comsdsu.edu In this compound, COSY spectra would confirm the coupling between the H-7/H-7' and H-8/H-8' protons, as well as the coupling between the H-8/H-8' protons and the methyl protons (H-9/H-9'). mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). epfl.chsdsu.edu For this compound, the HSQC spectrum would show correlations between the signals of H-7/H-7' and C-7/C-7', H-8/H-8' and C-8/C-8', and the methyl protons with their corresponding carbons, among others. mdpi.comingentaconnect.com

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). epfl.chyoutube.com This technique is particularly useful for identifying quaternary carbons and for assembling larger molecular fragments. In the context of this compound, HMBC data would show correlations from the methoxy protons to the aromatic ring carbons they are attached to, and from the tetrahydrofuran ring protons to the aromatic carbons, thus linking the different parts of the molecule. mdpi.comingentaconnect.com

Mass Spectrometry Applications in this compound Characterization

Mass spectrometry (MS) is a vital analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight and elemental composition. labmanager.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to four or more decimal places, which allows for the unambiguous determination of the elemental formula of a compound. labmanager.com For this compound, with a molecular formula of C₂₄H₃₂O₇, HRMS would confirm its exact mass, distinguishing it from other compounds with the same nominal mass. nih.govusk.ac.id The high precision of HRMS is crucial for confirming the identity of isolated natural products and for characterizing novel derivatives. labmanager.com

Table 3: HRMS Data for this compound

Ion Calculated m/z Observed m/z
[M+H]⁺ 433.2226 433.22

Theoretical m/z for C₂₄H₃₃O₇⁺. Observed value is from experimental data. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Studies

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. spectroinlets.comthermofisher.comwikipedia.org It is particularly well-suited for the analysis of volatile and semi-volatile compounds. thermofisher.com In the study of this compound, GC-MS can be used to analyze extracts from natural sources to identify its presence. mdpi.com The gas chromatogram provides the retention time of the compound, which is a characteristic property, while the mass spectrometer provides a mass spectrum that can be compared to libraries of known compounds for identification. dntb.gov.ua GC-MS has been employed in the chemical analysis of essential oils and extracts containing this compound. dntb.gov.ua

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Identification

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. thermofisher.com It is particularly well-suited for metabolomics studies, as it can separate complex mixtures and provide molecular weight and structural information on the individual components. thermofisher.comijpras.com In the context of drug discovery and development, identifying the metabolites of a potential drug candidate is a critical step. ijpras.com

In studies of (-)-grandisin, a tetrahydrofuran lignan (B3055560) with notable biological activities, LC-MS has been instrumental in characterizing its metabolic fate. nih.gov Investigations using human liver microsomes have successfully identified several metabolites. nih.gov These biotransformation studies are essential for understanding how the compound is processed in the body. The primary metabolites are formed through demethylation reactions.

The metabolites of (-)-grandisin identified through LC-MS and gas chromatography-mass spectrometry (GC-MS) analysis include:

4-O-demethylthis compound

3-O-demethylthis compound

4,4'-di-O-demethylthis compound

An additional metabolite suggested to be either 3,4-di-O-demethylthis compound or 3,5-di-O-demethylthis compound nih.gov

Another study involving rat liver microsomes also investigated the biotransformation of this compound and identified the formation of dihydro-grandisin. researchgate.net

Table 1: Identified Metabolites of this compound

Metabolite NameMetabolic ReactionAnalytical Method(s)Source Material
4-O-demethylthis compoundO-demethylationLC-MS, GC-MSHuman Liver Microsomes nih.gov
3-O-demethylthis compoundO-demethylationLC-MS, GC-MSHuman Liver Microsomes nih.gov
4,4'-di-O-demethylthis compoundDi-O-demethylationLC-MS, GC-MSHuman Liver Microsomes nih.gov
3,4- or 3,5-di-O-demethylthis compoundDi-O-demethylationLC-MS, GC-MSHuman Liver Microsomes nih.gov
Dihydro-grandisinReductionGC-MSRat Liver Microsomes researchgate.net

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is considered the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. researchgate.net The technique relies on the diffraction of X-rays by the ordered atoms within a single crystal. nih.gov The absolute configuration of (-)-grandisin has been unequivocally determined using single-crystal X-ray diffraction. mdpi.comdntb.gov.ua

This determination is possible due to a phenomenon known as anomalous dispersion or resonant scattering. researchgate.net This effect introduces small, measurable differences in the intensities of specific pairs of reflections (Bijvoet pairs), which breaks the inversion symmetry inherent in diffraction patterns and allows for the assignment of the absolute structure. researchgate.net For molecules composed only of light atoms (like carbon, hydrogen, and oxygen), as is the case for this compound, this effect is very weak, making the determination challenging but achievable with precise data collection and analysis. researchgate.netnih.gov

Table 2: Summary of X-ray Crystallography for this compound

CompoundAnalytical TechniqueFindingReference
(-)-GrandisinSingle-Crystal X-ray DiffractionConfirmation of the absolute configuration of the molecule. mdpi.com

Chiroptical Spectroscopy for Stereochemical Confirmation (e.g., Circular Dichroism)

Chiroptical spectroscopy encompasses a group of analytical methods that use polarized light to investigate the stereochemical properties of chiral molecules. numberanalytics.com One of the most common of these techniques is Circular Dichroism (CD) spectroscopy. wiley.com CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral sample. numberanalytics.com This differential absorption provides information about the molecule's secondary structure and absolute configuration. numberanalytics.comwiley.com

For a complex molecule like this compound, which contains multiple chiral centers, CD spectroscopy serves as a valuable tool for confirming its stereochemistry in solution. pace.edu The resulting CD spectrum is highly sensitive to the spatial arrangement of the atoms and chromophores within the molecule. pace.edu By comparing experimentally measured CD spectra with theoretical spectra calculated for different possible stereoisomers, one can confirm the absolute configuration of the compound. This method complements the solid-state information obtained from X-ray crystallography by providing insight into the molecule's conformation in a solution environment. pace.edu

Table 3: Principles of Circular Dichroism (CD) Spectroscopy

ParameterDescription
PrincipleMeasures the difference in absorption of left- and right-circularly polarized light (ΔA = AL - AR) by a chiral molecule. numberanalytics.com
ApplicationUsed to determine the absolute configuration and conformation of chiral molecules in solution. numberanalytics.compace.edu
OutputA spectrum of differential molar absorptivity (Δε) versus wavelength, which can be positive or negative.
RequirementThe molecule must be chiral and have a chromophore that absorbs in the UV-Vis region.

Chromatographic Method Validation for this compound Quantification

For the accurate quantification of a compound in a biological matrix, the analytical method used must be validated. researchgate.net Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. youtube.com For this compound, a high-performance liquid chromatography (HPLC) method has been developed and validated for its quantification, particularly in the context of metabolic studies. nih.govfapesp.br

The validation of a chromatographic method typically assesses several key parameters:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

Accuracy: The closeness of the measured value to the true value, often determined by calculating the percentage recovery of a known amount of analyte. youtube.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. youtube.com

Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. youtube.com

Selectivity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.

The validated HPLC method was used to determine the kinetic parameters of (-)-grandisin metabolism in both human and rat liver microsomes, which follows Michaelis-Menten kinetics. nih.govresearchgate.net

Table 4: Kinetic Parameters of (-)-Grandisin Metabolism Determined by Validated HPLC Method

Source of MicrosomesKm (μM)Vmax (μmol/mg protein/h)Reference
Human Liver8.23 ± 0.993.96 ± 0.18 nih.gov
Rat Liver8.99 ± 0.4881.46 ± 0.034 researchgate.net

Mentioned Compounds

Synthetic Strategies and Chemical Modification of Grandisin

Total Synthesis Approaches to the Grandisin (B1201232) Core Scaffold

The construction of the 2,5-diaryl-3,4-dimethyltetrahydrofuran core of this compound has been approached through various innovative strategies, ranging from mimicking nature's biosynthetic pathways to employing modern catalytic methods. Many reported syntheses produce a racemic mixture, denoted as (±)-grandisin, reflecting the challenge of controlling the molecule's complex stereochemistry. mdpi.comsemanticscholar.org

Bioinspired synthesis attempts to replicate the plausible biosynthetic pathways of natural products in a laboratory setting. For lignans (B1203133) like this compound, this often involves mimicking the oxidative dimerization of phenylpropanoid precursors. mdpi.com

A key bioinspired reaction is the Phenol (B47542) Oxidative Coupling (POC) of hydroxycinnamic acid derivatives, which can be mediated by one-electron inorganic oxidants like iron(III) chloride (FeCl₃). dntb.gov.ua These reactions proceed via the coupling of phenoxy radicals to form the central C-C bond that defines the lignan (B3055560) skeleton. dntb.gov.ua Another biomimetic approach involves the radical-based dimerization of precursors like isoeugenol. In nature, this process is believed to be guided by dirigent proteins that control the stereochemical outcome. scispace.comrsc.org Laboratory syntheses have utilized this concept, for instance, by triggering the dimerization of generated enolates through single electron transfer (SET) oxidation. rsc.org

Table 1: Overview of Bioinspired Strategies for Lignan Synthesis

StrategyKey ReactionMediator/CatalystKey IntermediateReference
Phenol Oxidative Coupling (POC)Oxidative dimerization of phenylpropanoid unitsFeCl₃, O₂Phenoxy Radicals dntb.gov.ua
Radical-Based DimerizationDimerization of enolate radicalsSingle Electron Transfer (SET) OxidantEnolate Radicals / Quinone Methides scispace.comrsc.org
Photodimerization[2+2] PhotocycloadditionLight (hv)Cyclobutane Dimer nih.gov

Achieving an enantioselective synthesis of this compound requires precise control over the formation of its four contiguous stereocenters. While many syntheses of this compound itself are racemic, several asymmetric strategies have been successfully developed for closely related 2,5-diaryl-tetrahydrofuran lignans, establishing a toolbox for the chiral synthesis of this entire class of molecules. mdpi.comrsc.org

Common strategies often rely on well-established asymmetric reactions to set the initial stereochemistry, which then directs the configuration of subsequent centers. These include:

Auxiliary-Controlled Aldol (B89426) Reactions : The Evans aldol reaction, using a chiral oxazolidinone auxiliary, has proven effective for creating the initial C2 and C3 stereocenters with high diastereoselectivity. frontiersin.org

Stereoselective Rearrangements : A stereoselective aza-Claisen rearrangement has been employed to reliably establish the first two stereocenters in the synthesis of lignans like (+)-galbelgin. mdpi.comsemanticscholar.org

Chiral Substrate Control : The nucleophilic addition of an aryllithium species to a chiral Weinreb amide has been used to produce a key ketone intermediate, where the stereochemistry is controlled by the chiral substrate. mdpi.comnih.gov

These foundational methods allow for the construction of chiral γ-butyrolactone intermediates, which are versatile precursors for assembling various optically active tetrahydrofuran (B95107) lignans. dntb.gov.ua

Tandem reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, offer a highly efficient approach to complex molecules like this compound. nih.gov A notable strategy developed by Jahn and coworkers assembles the complete carbon skeleton of (±)-grandisin in a single, unprecedented tandem step. mdpi.comrsc.org

This powerful sequence involves three distinct chemical transformations:

Nucleophilic 1,2-Addition : An aryllithium reagent adds to an α,β-unsaturated aldehyde, forming a lithium alkoxide intermediate. rsc.org

Ruthenium-Catalyzed Redox Isomerization : The resulting alkoxide undergoes a redox isomerization catalyzed by a ruthenium complex, converting it into a structurally defined enolate. rsc.org

Oxidative Dimerization : The enolate is then oxidized by a single electron transfer (SET) agent, which triggers a radical dimerization to form the final 1,4-diketone product. rsc.org

This 1,4-diketone is a direct precursor to the this compound core, which is formed through subsequent reduction and diastereoselective cycloetherification. scispace.comrsc.org This tandem approach dramatically shortens the synthetic route and exemplifies a modern, efficiency-focused strategy. rsc.org

Transition metals play a crucial role in several modern synthetic routes toward the this compound scaffold and related lignans, enabling reactions that are otherwise difficult to achieve. semanticscholar.orgrsc.org

Ruthenium Catalysis : As described previously, a ruthenium catalyst is essential for the key redox isomerization step in the tandem synthesis of the this compound skeleton. rsc.org

Iron Catalysis : Iron(III) chloride (FeCl₃) is a common and inexpensive one-electron oxidant used to mediate the bioinspired phenol oxidative coupling (POC) reactions that form the lignan core. dntb.gov.ua

Nickel Catalysis : Ni-catalyzed reactions, such as cyclization/cross-coupling strategies, have been developed and applied to the synthesis of various lignans, including (±)-kusunokinin and (±)-bursehernin, demonstrating their utility for constructing substituted butyrolactone frameworks. mdpi.com

Palladium Catalysis : While not reported for this compound itself, Pd-catalyzed reactions like the reductive ring-opening of donor-acceptor cyclopropanes have been used in the asymmetric total synthesis of other bioactive lignans, highlighting the broad applicability of transition metal catalysis in this field.

Table 2: Transition Metals in the Synthesis of this compound and Related Lignans

MetalRole/Reaction TypeExample ApplicationReference
Ruthenium (Ru)Redox Isomerization CatalystTandem synthesis of 1,4-diketone precursor to this compound rsc.org
Iron (Fe)One-Electron OxidantBioinspired Phenol Oxidative Coupling (POC) dntb.gov.ua
Nickel (Ni)Cyclization/Cross-Coupling CatalystSynthesis of lignans like (±)-kusunokinin mdpi.com
Palladium (Pd)Ring-Opening CatalystAsymmetric synthesis of niranthin (B1253582) lignans

Tandem Reaction Sequences in this compound Construction

Semi-synthetic Derivatization and Analogue Generation

Starting from the natural this compound scaffold or its synthetic precursors, chemists can generate novel analogues through semi-synthesis. These efforts are aimed at creating molecules with modified physicochemical properties or enhanced biological activity.

A primary strategy for modifying this compound is bioisosterism , where the central tetrahydrofuran ring is replaced by a different chemical group that is intended to have similar physical or chemical properties, potentially leading to similar or improved biological effects. mdpi.com

Isoxazole (B147169) Analogues : The tetrahydrofuran moiety of this compound has been replaced with an isoxazole ring. These analogues are synthesized via 1,3-dipolar cycloaddition reactions, and some have shown promising antileishmanial and antitrypanosomal activity. mdpi.com

Triazole Analogues : Using the principles of "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), researchers have synthesized 1,2,3-triazole analogues of this compound. nih.govfrontiersin.org This highly efficient reaction allows for the creation of diverse libraries of compounds for biological screening.

Biotransformation : In a different approach to semi-synthesis, microorganisms are used to modify the this compound structure. For example, the endophytic fungus Phomopsis sp. has been shown to metabolize (-)-grandisin into a novel derivative by converting one of the trimethoxyphenyl groups into a methoxy (B1213986) group at the C-5 position of the tetrahydrofuran ring.

These molecular modification strategies have successfully produced a range of this compound analogues with altered structures and, in some cases, significant antiparasitic properties. mdpi.comnih.gov

Table 3: Examples of this compound Analogue Generation

Modification StrategyReplaced/Modified MoietyNew MoietyKey ReactionReference
BioisosterismTetrahydrofuran RingIsoxazole Ring1,3-Dipolar Cycloaddition mdpi.com
Bioisosterism / Click ChemistryTetrahydrofuran Ring1,2,3-Triazole RingCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) nih.govfrontiersin.org
BiotransformationTrimethoxyphenyl group at C-5Methoxy group at C-5Fungal Metabolism

Click Chemistry Applications in this compound Derivatization

Click chemistry has emerged as a highly efficient and robust synthetic tool for the modification of complex natural products like this compound. nih.govmdpi.com This strategy is characterized by its reliability, selectivity, and the use of bio-orthogonal reactions that proceed under mild, often aqueous, conditions with high yields. mdpi.comresearchgate.net The most prominent example of a click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which facilitates the formation of 1,2,3-triazole rings by joining molecules functionalized with azide (B81097) and alkyne groups. mdpi.compcbiochemres.com

In the context of this compound derivatization, click chemistry has been primarily employed to synthesize triazole analogues. vardebib.dkmdpi.com This approach allows for the modular combination of this compound-derived scaffolds with various building blocks, rapidly generating libraries of new compounds. nih.gov Researchers have utilized the CuAAC strategy to couple terminal acetylenes with aryl azides, leading to the formation of 1,4-diaryl-1,2,3-triazole derivatives of the neolignan. mdpi.comresearchgate.net The tetrahydrofuran ring of this compound is replaced by the triazole moiety, which can alter the molecule's biological and physicochemical properties. mdpi.com This method has proven effective for creating hybrid molecules, for instance, by linking the this compound structure to other pharmacologically relevant groups. nih.gov The efficiency of click chemistry is highlighted by the high reported yields for these reactions, often ranging from 78% to 92%. researchgate.net

Synthesis and Characterization of Isoxazolic Analogues

A key molecular modification strategy for this compound involves the synthesis of isoxazolic analogues, utilizing the principle of bioisosterism to replace the natural tetrahydrofuran ring with an isoxazole ring. researchgate.net This modification aims to develop new compounds with potentially enhanced biological activities and improved physicochemical characteristics. researchgate.net

The synthesis of these analogues is achieved through a 1,3-dipolar cycloaddition reaction, a method central to the construction of five-membered heterocyclic rings. researchgate.netresearchgate.net The general synthetic route begins with the preparation of key intermediates: chloro-oximes and terminal acetylenes. Aldehydes are converted to oximes, which are then reacted with N-chlorosuccinimide (NCS) to yield the required chloro-oximes. researchgate.net Concurrently, terminal acetylenes are prepared, for example, through Sonogashira cross-coupling reactions. researchgate.net

The core cycloaddition step involves the reaction of the chloro-oximes with the terminal acetylenes. researchgate.net A particularly effective reaction system for this transformation uses copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O), sodium ascorbate, and potassium bicarbonate (KHCO₃) in a solvent mixture of dichloromethane (B109758) (CH₂Cl₂) and tetrahydrofuran (THF), which generates the desired 3,5-disubstituted isoxazole derivatives in good yields. researchgate.net This regioselective procedure confirms the formation of the isoxazole ring. researchgate.net Following this methodology, a series of 12 distinct isoxazolic analogues of this compound and the related neolignan veraguensin (B150628) have been synthesized and characterized. researchgate.netresearchgate.net

Table 1: Synthesized Isoxazolic Analogues of this compound/Veraguensin This table is based on the synthesis of 12 analogues mentioned in the research. researchgate.netresearchgate.net Specific structures and yields for each of the 12 compounds were not detailed in the provided search results.

Analogue Type Number Synthesized Key Reaction Catalyst System
Isoxazolic Analogues121,3-Dipolar CycloadditionCuSO₄·5H₂O / Sodium Ascorbate

Synthesis and Characterization of Triazole Analogues

The synthesis of triazole analogues of this compound represents a significant area of chemical modification, primarily leveraging the efficiency of click chemistry. vardebib.dkmdpi.com The goal is to create novel molecular structures by replacing the central tetrahydrofuran ring of the neolignan with a 1,2,3-triazole ring, a well-known pharmacophore. mdpi.com

The primary synthetic method employed is the copper(I)-catalyzed azide-alkyne 1,3-dipolar cycloaddition (CuAAC). mdpi.com This reaction involves the coupling of terminal acetylenes with aryl azides. mdpi.comresearchgate.net The required precursors are synthesized from simpler starting materials. For instance, aryl azides are prepared from corresponding anilines, and terminal acetylenes can be derived from the parent neolignan structure or other suitable aromatic compounds. mdpi.comsemanticscholar.org

Using this strategy, researchers have synthesized series of 1,4-diaryl-1,2,3-triazole compounds derived from neolignans including this compound. mdpi.comresearchgate.net For example, sixteen different triazole derivatives were synthesized from this compound, veraguensin, and machilin G, with reported yields between 78% and 92%. mdpi.comresearchgate.net One specific study detailed the synthesis of a triazole hybrid analogue of this compound and machilin G, designated LASQUIM 25, which was produced using established procedures from the research group. semanticscholar.orgnih.gov The characterization of these compounds confirms the successful formation of the triazole ring and the desired molecular structure. mdpi.com

Table 2: Research Findings on Synthesized Triazole Analogues of this compound

Compound Series/Name Number Synthesized Synthetic Strategy Yields Key Findings Reference
1,4-Diaryl-1,2,3-triazoles16 (derived from this compound, veraguensin, and machilin G)Click Chemistry (CuAAC)78-92%Substitution of the tetrahydrofuran ring with a triazole ring was achieved with high efficiency. mdpi.comresearchgate.net
LASQUIM 251 (hybrid of this compound and machilin G)Click Chemistry (CuAAC)Not specifiedA specific hybrid triazole was synthesized for biological investigation. semanticscholar.orgnih.gov
This compound derivative 61 of 16Click Chemistry (CuAAC)Not specifiedThe derivative with a trimethoxy substituent on ring B showed significant activity. mdpi.com

Metabolic Transformations of Grandisin in Pre Clinical Models

In Vitro Metabolism Studies Using Biological Systems

In vitro studies employing biological systems provide valuable insights into the potential metabolic pathways of a compound. Human liver microsomes, containing a range of drug-metabolizing enzymes, are commonly used to simulate hepatic metabolism.

Human Liver Microsomal Biotransformation Pathways

Studies investigating the in vitro metabolism of (-)-grandisin using human liver microsomes have revealed the formation of several metabolites. Four distinct metabolites were detected during these investigations. nih.gov

Identification and Characterization of Demethylated Metabolites

The metabolites detected in human liver microsomal studies were identified and characterized. These included 4-O-demethylgrandisin, 3-O-demethylthis compound, and 4,4'-di-O-demethylthis compound. nih.gov Additionally, a metabolite that could potentially be either 3,4-di-O-demethylthis compound or 3,5-di-O-demethylthis compound was also observed. nih.gov The structures of these metabolites were characterized using techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). nih.gov

Role of Cytochrome P450 Enzyme System in This compound (B1201232) Metabolism

The cytochrome P450 (CYP) enzyme system plays a significant role in the phase I metabolism of many xenobiotics, including natural products like this compound. Studies using human liver microsomes have shown that the CYP2C9 isoform is primarily responsible for the formation of this compound metabolites. nih.gov Furthermore, this compound has been found to interact with other CYP enzymes. It acts as a competitive inhibitor of CYP2C9. nih.gov this compound also exhibits competitive and mechanism-based inhibition of CYP3A4/5. nih.gov The apparent Ki value for CYP2C9 was determined to be 50.60 µM. nih.gov For CYP3A4/5, the apparent Ki values were 48.71 µM and 31.25 µM when using nifedipine (B1678770) and midazolam as probe substrates, respectively. nih.gov The apparent KI, kinact, and kinact/KI ratios for the mechanism-based inhibition of CYP3A4/5 were also determined, indicating a potential for interactions with drugs metabolized by this enzyme subfamily. nih.gov In contrast, this compound did not substantially inhibit the activities of CYP1A2 and CYP2D6 at tested concentrations (IC50 > 200 µM and 100 µM, respectively). nih.gov Interestingly, this compound significantly stimulated CYP2E1 activity starting from a concentration of 4 µM. nih.gov

Biotransformation of this compound in Non-human Biological Models

Investigating the metabolism of this compound in non-human biological models provides insights into its metabolic fate in different organisms and can be relevant for understanding its ecological interactions and potential for further preclinical studies.

Insect Metabolism Studies (e.g., Coleoptera and Lepidoptera)

The biotransformation of (-)-grandisin has been studied in insect species, specifically in the beetle Naupactus bipes (Coleoptera) and the caterpillars Heraclides hectorides and Quadrus u-lucida (Lepidoptera). nih.govwikipedia.org Analysis of fecal material from these insects indicated that the primary metabolic pathway involved mono- and di-O-demethylation at the para positions of the 3,4,5-trimethoxyphenyl rings of the tetrahydrofuran (B95107) lignan (B3055560) structure during digestion. nih.govwikipedia.org This suggests that these insects possess enzymatic capabilities to modify this compound through demethylation as a potential detoxification mechanism. wikipedia.org

Electrochemical Analysis and Bioactivation Studies of this compound

Electrochemical analysis has been employed to investigate the redox properties of this compound and its metabolites, particularly in the context of exploring potential mechanisms underlying its observed biological effects, such as chemoprotection. Studies utilizing cyclic voltammetry have provided insights into the electrochemical behavior of this compound and the metabolic products formed in biological systems.

Research indicates that while this compound itself may not exhibit significant electrochemical activity under certain conditions, its metabolic transformation can lead to the formation of electrochemically active species. Specifically, cyclic voltammograms of samples containing this compound metabolites have shown the presence of two distinct peaks that are absent in voltammograms of the parent compound this compound nih.govmendeley.comresearchgate.net. This observation suggests that during metabolism, this compound is converted into one or more compounds that undergo oxidation and reduction processes within the applied potential range.

The appearance of these redox peaks in the voltammograms of metabolites, contrasting with the electrochemical silence of the parent compound, is a key finding. nih.govmendeley.comresearchgate.net This difference in electrochemical behavior points towards structural changes occurring during metabolism that introduce or expose functional groups capable of participating in electron transfer reactions. Such electrochemical activity can be indicative of the formation of metabolites with altered biological properties, including potential antioxidant or prooxidant activity.

The link between the electrochemical properties of this compound metabolites and their bioactivation is a subject of ongoing investigation. The presence of electrochemically active metabolites has been hypothesized to contribute, at least in part, to the observed chemoprotective effects of this compound against DNA damage induced by agents like cyclophosphamide (B585) in pre-clinical models nih.govscielo.brscielo.br. The ability of these metabolites to participate in redox reactions could be central to their mechanism of action, potentially involving the scavenging of reactive species or modulation of cellular redox pathways.

Further detailed electrochemical studies, potentially employing techniques such as differential pulse voltammetry or square-wave voltammetry, along with the identification and structural characterization of the electrochemically active metabolites, would provide a more comprehensive understanding of the bioactivation pathways and the specific redox transformations that this compound undergoes.

CompoundElectrochemical Behavior in Cyclic Voltammetry
This compoundAbsence of distinct redox peaks
MetabolitePresence of two distinct redox peaks

This table summarizes the key finding from electrochemical analysis regarding the difference in redox behavior between this compound and its metabolite(s) as observed through cyclic voltammetry.

Molecular and Cellular Biological Activities of Grandisin in Vitro & in Vivo Pre Clinical

Antitumor and Antileukemic Mechanisms of Action

Studies have indicated that grandisin (B1201232) possesses antitumoral and antileukemic properties, with investigations focusing on its effects on cancer cell lines. scielo.brscielo.brresearchgate.net

Induction of Apoptosis in Cancer Cell Lines (e.g., K562 cells)

This compound has been shown to induce apoptosis, a form of programmed cell death, in cancer cell lines, including the leukemic K562 cell line. scielo.brscielo.brscite.aiusp.brresearchgate.netamanote.com Morphological changes consistent with apoptosis, such as chromatin condensation, vacuoles, and fragmentation of DNA and the cellular membrane, have been observed in K562 cells treated with this compound. scielo.brscielo.brresearchgate.net Annexin (B1180172) V staining has further confirmed the induction of apoptosis in these cells. scielo.brscielo.br

The percentage of K562 cells undergoing apoptosis increased with higher concentrations of this compound. For instance, after 24 hours of exposure, treatment with 0.018 µM this compound resulted in 11.42% early apoptosis and 8.22% late apoptosis. scielo.br At 0.036 µM, these percentages rose to 39.77% early and 39.90% late apoptosis, and at 0.072 µM, they were 23.26% early and 46.52% late apoptosis. scielo.br

Here is a table summarizing the effect of this compound on apoptosis in K562 cells:

This compound Concentration (µM)Early Apoptosis (%)Late Apoptosis (%)
0.01811.428.22
0.03639.7739.90
0.07223.2646.52

Mechanisms of Cell Cycle Arrest (e.g., G1 Phase)

This compound has been observed to interfere with the cell cycle in cancer cells. scielo.brscielo.brresearchgate.net Studies on K562 cells demonstrated that this compound treatment led to a significant arrest in the G1 phase of the cell cycle. scielo.brscielo.brusp.brresearchgate.net This arrest was accompanied by a decrease in the population of cells in the S and G2 phases. scielo.brscielo.brresearchgate.net Specifically, treatment with this compound at 0.036 µM for 24 hours resulted in a 12.31% increase in the G1 phase population compared to control cells. scielo.brscielo.brresearchgate.net

Here is a table illustrating the effect of this compound on the cell cycle distribution of K562 cells:

Cell Cycle PhaseChange in Population (%) (compared to control)
G1+12.31
S-12.06
G2-0.25

This interference with the cell cycle dynamics suggests that this compound can inhibit cellular proliferation. scielo.brscielo.brresearchgate.net

Activation of Caspase Pathways in Programmed Cell Death

The induction of apoptosis by this compound in K562 cells has been linked to the activation of caspases. scielo.brscielo.brusp.brresearchgate.net Caspases are key proteases involved in the execution phase of programmed cell death. scielo.brscielo.br Studies have shown an increase in the activity of caspases, including caspase-6, caspase-8, and caspase-9, after exposure of K562 cells to this compound. scielo.brscielo.br This suggests the involvement of both intrinsic and extrinsic apoptotic pathways. scielo.brscielo.br

The observed increases in caspase activity were concentration-dependent. For instance, caspase-6 activity increased by 21.4%, caspase-8 by 29%, and caspase-9 by 37% in K562 cells treated with this compound. scielo.br

Here is a table showing the increase in caspase activity in K562 cells treated with this compound:

CaspaseIncrease in Activity (%)
Caspase-621.4
Caspase-829
Caspase-937

Caspase activation is considered a molecular hallmark of apoptosis, leading to the cleavage of various protein substrates essential for cell structure and function. scielo.brscielo.br

In Vitro Cytotoxicity Profiling in Pre-clinical Cancer Models

This compound has demonstrated in vitro cytotoxicity against various cancer cell lines. scielo.brscielo.brnih.govresearchgate.netdntb.gov.ua Studies evaluating the cytotoxicity of this compound in K562 leukemic cells using methods like Trypan Blue Exclusion and MTT assays have shown concentration-dependent reductions in cellular viability. scielo.brscielo.br The half-maximal inhibitory concentration (IC50) values for this compound in K562 cells were reported to be lower than 0.85 µM using the Trypan Blue Exclusion method and 0.198 µM using the MTT assay after 48 hours of exposure. scielo.brscielo.br

It is worth noting that this compound also showed cytotoxicity against normal peripheral blood lymphocytes, with IC50 values of 0.685 µM (Trypan Blue Exclusion) and 0.200 µM (MTT) after 48 hours, indicating a similar range of toxicity for both cell types in these specific assays. scielo.brscielo.br

This compound's antitumoral properties have also been investigated in in vivo assays using the Ehrlich Ascites Tumoral (EAT) model, where it showed effects such as a reduction in VEGF levels. scielo.brscielo.br

Here is a table summarizing the in vitro cytotoxicity of this compound in K562 cells and normal lymphocytes:

Cell TypeAssayIC50 (µM)
K562 cellsTrypan Blue Exclusion< 0.85
K562 cellsMTT0.198
Normal lymphocytesTrypan Blue Exclusion0.685
Normal lymphocytesMTT0.200

Antiparasitic Activities and Underlying Mechanisms

This compound is also recognized for its antiparasitic activities, particularly against Trypanosoma cruzi. scielo.brresearchgate.netresearchgate.netresearchgate.netnih.govresearchgate.net

Trypanocidal Effects Against Trypanosoma cruzi

This compound has shown significant trypanocidal activity against Trypanosoma cruzi, the causative agent of Chagas disease. scielo.brresearchgate.netresearchgate.netresearchgate.netnih.govresearchgate.netmedigraphic.com Its activity has been observed against different forms of the parasite, including trypomastigotes. researchgate.netresearchgate.netresearchgate.netnih.govresearchgate.net

Studies evaluating the effect of this compound on the viability of T. cruzi have used methods such as the MTT assay. medigraphic.com this compound isolated from Piper solmsianum has demonstrated activity against both epimastigote and trypomastigote forms of T. cruzi. medigraphic.com The IC50 values for this compound against the epimastigote and trypomastigote forms were reported as 0.018 µg/mL and 0.360 µg/mL, respectively. medigraphic.com

Here is a table showing the trypanocidal activity of this compound against Trypanosoma cruzi:

Parasite FormIC50 (µg/mL)
Epimastigotes0.018
Trypomastigotes0.360

Research into the metabolism of this compound has indicated that a putative metabolite formed in a biomimetic model showed a loss of activity against T. cruzi compared to the parent compound. researchgate.netnih.gov This suggests that the this compound molecule itself is crucial for this antiparasitic effect. researchgate.net this compound has also been reported to be active against Trypanosoma cruzi bloodstream forms. nih.gov

Anti-leishmanial Effects of this compound and Analogues

Research has explored the anti-leishmanial potential of this compound and its synthetic analogues against Leishmania (L.) amazonensis, a causative agent of cutaneous leishmaniasis. Studies have evaluated the activity against both promastigote and intracellular amastigote forms of the parasite.

Triazole hybrid analogues derived from neolignans like this compound and machilin G have demonstrated high activity against both flagellated and intracellular forms of L. amazonensis. For instance, one such triazole hybrid (LASQUIM 25) showed an IC₅₀ of 7.2 µM against promastigote forms. mdpi.com Investigations into the leishmanicidal mechanisms of this analogue suggest involvement of mitochondrial dysfunction, leading to ultrastructural alterations characteristic of apoptosis and autophagic cell death in promastigotes. mdpi.com

Furthermore, 3,5-diaryl-isoxazole analogues based on this compound, veraguensin (B150628), and machilin G have been synthesized and tested. scite.ai Several of these isoxazole (B147169) derivatives demonstrated effectiveness against intracellular amastigote forms of L. amazonensis in vitro, with IC₅₀ values ranging from 0.4 to 25 µM. researchgate.net Notably, some analogues exhibited high selectivity indexes. researchgate.net One specific isoxazole analogue (analogue 7) showed relevant in vivo therapeutic effects in Leishmania-infected BALB/c mice, resulting in significantly smaller cutaneous lesions and a substantial decrease in parasitism (98.4% reduction) compared to the control group. scite.airesearchgate.netnih.gov Structure-activity relationship studies on triazole compounds derived from this compound, veraguensin, and machilin G indicated that compounds with a trimethoxy group were among the most active against intracellular amastigotes, showing low cytotoxicity on mammalian cells. nih.gov These compounds were also observed to induce nitric oxide production by host macrophage cells, suggesting a potential mechanism for intracellular parasite killing. nih.gov

Antimalarial Activities in Pre-clinical Models

This compound has also exhibited antimalarial activity. In vitro studies have shown potent antimalarial activity against Plasmodium falciparum. researchgate.net This activity, along with trypanocidal activity against Trypanosoma cruzi, has been described as one of the important biological properties of this compound. researchgate.net Further investigation indicated that this compound is active against both amastigote and trypomastigote forms of T. cruzi through the inhibition of trypanothione (B104310) reductase. researchgate.net While the provided search results mention antimalarial activity, detailed data on pre-clinical models specifically for this compound's antimalarial effects were not extensively available within the provided snippets beyond the mention of its in vitro activity against P. falciparum and its inclusion in a discussion of antimalarial research. researchgate.net

Anti-inflammatory and Antinociceptive Mechanisms

This compound has demonstrated both anti-inflammatory and antinociceptive properties in pre-clinical settings.

In Vivo Anti-inflammatory Activity (e.g., ear oedema models)

The anti-inflammatory activity of this compound has been investigated using in vivo models such as the oil-induced ear oedema test in mice. In one study, this compound at a dose of 10.0 mg/kg administered orally reduced oedema by 36.4%. nih.gov This suggests that this compound possesses anti-inflammatory effects in this model.

In Vivo Antinociceptive Effects (e.g., writhing test, formalin test)

This compound has shown significant antinociceptive effects in various pain models in mice. In the acetic acid-induced writhing test, this compound dose-dependently inhibited the writhing response. nih.gov This effect was not attributed to motor incoordination or sedation. nih.gov In the formalin test, which assesses both neurogenic (early phase) and inflammatory (late phase) pain, this compound reduced the time spent licking the paw by 60.5% specifically in the second phase (inflammatory pain). nih.gov These findings suggest that the antinociceptive effects of this compound may arise, at least in part, from its anti-inflammatory activity. nih.gov

Chemoprotective and Antimutagenic Effects

This compound has been evaluated for its potential chemoprotective and antimutagenic properties, particularly against DNA damage induced by cyclophosphamide (B585).

Studies using the in vivo rodent micronucleus assay have shown that oral administration of this compound reduced the frequency of micronuclei induced by cyclophosphamide in a dose-dependent manner in mice. researchgate.netnih.gov This indicates a protective effect against cyclophosphamide-induced mutagenicity. researchgate.netnih.gov this compound itself did not show mutagenic effects on the bone marrow cells of exposed mice. researchgate.netnih.gov The chemoprotective effect could be partially associated with this compound's bioactivation. researchgate.netnih.gov Electrochemical measurements suggested that the antimutagenic effects might be, at least in part, a consequence of the antioxidant properties of this compound or its metabolites. nih.govdntb.gov.uaphorteeducacional.com.br

Here is a table summarizing some of the observed pre-clinical activities:

ActivityModel (In Vitro/In Vivo)Key FindingSource
Anti-leishmanialL. amazonensis (promastigotes)Triazole hybrid (LASQUIM 25) IC₅₀ = 7.2 µM, induces mitochondrial dysfunction mdpi.com
Anti-leishmanialL. amazonensis (intracellular amastigotes)Isoxazole analogues active (IC₅₀ 0.4-25 µM), some with high selectivity researchgate.net
Anti-leishmanialL. amazonensis (in vivo, mice)Isoxazole analogue 7 reduced lesions and parasitism (98.4%) scite.airesearchgate.netnih.gov
AntimalarialPlasmodium falciparum (in vitro)Potent activity researchgate.net
Anti-inflammatoryOil-induced ear oedema (mice)Reduced oedema by 36.4% at 10.0 mg/kg nih.gov
AntinociceptiveAcetic acid writhing test (mice)Dose-dependent inhibition of writhing nih.gov
AntinociceptiveFormalin test (mice, late phase)Reduced paw licking time by 60.5% nih.gov
Chemoprotective/AntimutagenicCyclophosphamide-induced micronucleus (in vivo, mice)Reduced micronucleus frequency dose-dependently researchgate.netnih.gov

Note: The IC₅₀ values for anti-leishmanial activity of isoxazole analogues varied, and the table presents the range observed in the cited study.

Protection Against DNA Damage (e.g., micronucleus assay)

Research has evaluated the chemoprotective effect of this compound against DNA damage, specifically focusing on damage induced by cyclophosphamide. The in vivo rodent micronucleus assay is a key method used in these investigations. The micronucleus assay is a widely used technique in genetic toxicology to assess chromosomal damage, including both chromosome loss and breakage, which are important events in carcinogenesis. springernature.comnih.govscielo.sa.crbiorxiv.org

Studies have shown that this compound did not exhibit mutagenic effects on the bone marrow cells of exposed mice. researchgate.netnih.gov However, when administered orally at different doses (2, 4, or 8 mg/kg) daily for five days before exposure to cyclophosphamide, this compound dose-dependently reduced the frequency of micronuclei induced by cyclophosphamide in the bone marrow of mice. researchgate.netnih.govresearchgate.net This indicates a protective effect against cyclophosphamide-induced mutagenicity. researchgate.netnih.govresearchgate.net

These findings suggest that this compound can protect against DNA damage induced by certain genotoxic agents in an in vivo model. researchgate.netnih.govresearchgate.net The protective effect observed in the micronucleus assay points towards a potential role for this compound in mitigating chemically induced genetic damage. researchgate.netnih.govresearchgate.net

Investigation of Antioxidant Properties in Chemoprotection

Electrochemical measurements have been employed to investigate whether the antimutagenic effects of this compound could be, at least in part, a consequence of its or its metabolite's antioxidant properties. researchgate.netnih.gov While this compound itself did not initially show significant antioxidant activity in some studies, evidence suggests that its bioactivation might be necessary for this effect. researchgate.net Cyclic voltammograms have shown the presence of two peaks for a this compound metabolite that were absent for this compound, indicating potential metabolic transformation. researchgate.netnih.govresearchgate.net

This suggests that the chemoprotective effect of this compound, including its ability to reduce cyclophosphamide-induced micronuclei, could be associated with its bioactivation into metabolites possessing antioxidant properties. researchgate.netnih.govresearchgate.net These antioxidant properties may contribute to the protection against DNA damage by neutralizing reactive species or other mechanisms. researchgate.netnih.govresearchgate.net

Further research is needed to fully elucidate the specific metabolites responsible for the antioxidant activity and the precise mechanisms by which they exert their protective effects against DNA damage. researchgate.netnih.gov However, the current pre-clinical data indicate a link between this compound, its metabolism, antioxidant potential, and protection against genetic damage. researchgate.netnih.govresearchgate.net

StudyModel SystemTreatment (this compound)Inducing Agent (DNA Damage)Key Finding (DNA Damage)Key Finding (Antioxidant Link)
Valadares et al. (2011) researchgate.netnih.govresearchgate.netIn vivo rodent micronucleus2, 4, or 8 mg/kg oralCyclophosphamideDose-dependent reduction in micronucleus frequency.Antimutagenic effects potentially linked to antioxidant properties of this compound or metabolites.
Electrochemical Measurements (associated with Valadares et al. 2011) researchgate.netnih.govresearchgate.netIn vitro (electrochemical)This compoundNot applicableCyclic voltammograms show peaks for a this compound metabolite.Suggests bioactivation may be required for antioxidant activity.

Structure Activity Relationship Sar Studies of Grandisin and Its Analogues

Correlating Structural Modifications with Biological Potency

Research into the modification of the grandisin (B1201232) scaffold has revealed key structural features that govern its biological potency, particularly in the context of antitrypanosomatid and anticancer activities. Modifications have primarily focused on three areas: the aromatic rings (Rings A and B), the substituents on these rings, and the central tetrahydrofuran (B95107) (THF) core.

A pivotal strategy in modifying this compound has been the application of bioisosterism, where the central THF ring is replaced with other five-membered heterocyclic rings, such as 1,2,3-triazole and isoxazole (B147169). researchgate.netresearchgate.net This approach leverages the "Click Chemistry" strategy, specifically the 1,3-dipolar cycloaddition, to generate a library of analogues. mdpi.com

Studies on 1,4-diaryl-1,2,3-triazole analogues have shown promising results against various parasites. For instance, a series of sixteen analogues derived from this compound, veraguensin (B150628), and machilin G were synthesized and tested against Leishmania amazonensis, Leishmania infantum, and Trypanosoma cruzi. researchgate.net The results indicated that the biological activity is significantly influenced by the substitution pattern on the aryl rings.

A key finding is that the presence of a trimethoxy group on one of the aryl rings (Ring B) consistently enhances antileishmanial activity against intracellular amastigotes. mdpi.com For example, triazole analogues 14 and 19 (from a study series), both featuring a trimethoxy substituent, were the most active against L. amazonensis, with IC50 values of 5.6 µM and 4.4 µM, respectively. mdpi.com This suggests that the electronic and steric properties of the trimethoxy group are crucial for the interaction with the biological target.

Furthermore, the substitution of the THF ring with a triazole ring itself appears to increase potency. This compound showed an IC50 value of 98.05 µM against L. (L.) amazonensis promastigotes, whereas its triazole-containing derivative 6 was significantly more active against intracellular amastigotes, with an IC50 of 9.4 µM and a high selectivity index of 66. mdpi.com

The lipophilicity of the analogues, represented by the ClogP value, also plays a role. The ClogP values for the active triazole series ranged from 2.8 to 3.4, a range considered suitable for transport across cellular membranes, which may contribute to their observed potency. mdpi.com

In another study focusing on antitrypanosomal activity, 2,5-diarylfurans, which can be considered simplified analogues of the diaryl-THF lignan (B3055560) structure, were synthesized and evaluated. Compound 12 from this series was the most effective inhibitor of T. cruzi trypanothione (B104310) reductase (TR) with an IC50 of 48.5 µM, while other furan (B31954) derivatives showed activity against amastigote forms. bioline.org.br This highlights that even simplified scaffolds retaining the diaryl feature can exhibit relevant biological activity.

Influence of Stereochemistry on Pharmacological Activity

Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor in the biological activity of chiral molecules like this compound. ijpras.comnih.gov The specific spatial orientation of substituents on the tetrahydrofuran ring dramatically influences how the molecule interacts with its biological targets. researchgate.net Enantiomers of the same compound can exhibit vastly different pharmacological and toxicological profiles because biological systems, such as enzymes and receptors, are inherently chiral. researchgate.netbiomedgrid.com

This compound has multiple chiral centers, leading to the possibility of several stereoisomers. The confirmation of the correct relative and absolute configuration of the aryl and methyl groups on the THF ring is essential for understanding its pharmacological effects. researchgate.net Natural sources can produce a variety of stereoisomers, including all-cis and all-trans THF lignans (B1203133), which may possess distinct biological activities. researchgate.net

The body can discriminate between enantiomers, often leading to one isomer being responsible for the desired therapeutic effect while the other may be less active, inactive, or even contribute to adverse effects. biomedgrid.com This stereo-selectivity is observed in both pharmacodynamic (drug-receptor interaction) and pharmacokinetic (absorption, distribution, metabolism, excretion) processes. ijpras.combiomedgrid.com For example, the carrier-mediated transport of drugs across biological membranes can be stereoselective. ijpras.com

While the general importance of stereochemistry is well-established, specific studies directly comparing the pharmacological potency of different this compound stereoisomers are crucial for a complete SAR understanding. The detection of previously unknown this compound isomers, such as all-cis tetrahydrofuran lignans, in plant extracts underscores the natural diversity and the need for stereochemical assignment to correlate structure with function accurately. researchgate.net A comprehensive SAR for this compound must, therefore, consider not just the planar structure but also its complex three-dimensional architecture.

Computational Approaches to SAR Elucidation (e.g., Molecular Docking, QSAR)

Computational chemistry provides powerful tools to investigate and predict the biological activity of compounds, offering insights that complement experimental work. mdpi.comuokerbala.edu.iq For this compound and its analogues, methods like molecular docking and Quantitative Structure-Activity Relationship (QSAR) have been employed to elucidate their SAR. researchgate.netresearchgate.net

Molecular Docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. mdpi.comnih.gov This method helps to understand the molecular-level interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. For this compound analogues, molecular docking studies have been performed to investigate their binding modes with therapeutic targets. researchgate.netresearchgate.net For example, docking studies on an analogue of veraguensin affirmed that it interacts with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme acetylcholinesterase (AChE), providing a structural basis for its inhibitory mechanism. researchgate.net Such studies are invaluable for the rational design of new, more potent inhibitors. mdpi.com

Together, these computational approaches provide a detailed picture of the SAR of this compound analogues, enabling researchers to understand binding mechanisms and prioritize the synthesis of compounds with optimized activity profiles. nih.gov

Table of Mentioned Compounds

Future Research Directions and Translational Potential Pre Clinical

Elucidation of Undefined Molecular Targets and Signaling Pathways

While grandisin (B1201232) is known to induce apoptosis and cause cell cycle arrest in cancer cells, the precise molecular mechanisms underpinning these effects are not fully understood. scielo.brscielo.br Studies have shown that in K562 leukemic cells, this compound treatment leads to cell cycle arrest in the G1 phase and triggers cell death via apoptosis, confirmed by annexin (B1180172) V staining and caspase activation. scielo.brscielo.br Furthermore, its metabolism in humans has been characterized, identifying the cytochrome P450 enzyme CYP2C9 as the primary catalyst for its biotransformation into several demethylated metabolites. nih.gov

Despite these insights, the initial molecular targets that this compound directly binds to initiate these downstream effects remain largely undefined. Future research must prioritize the identification of these targets. Techniques such as affinity chromatography, proteomics-based approaches, and computational molecular docking could be employed to pinpoint specific protein interactions. Elucidating these primary targets and the subsequent signaling cascades, such as potential involvement with pathways like Nrf2 which is known to be modulated by other polyphenols, is critical. mdpi.com A comprehensive understanding of its mechanism of action will enable a more rational design of second-generation analogues and help predict potential off-target effects.

Development of Advanced In Vitro and In Vivo Pre-clinical Efficacy Models

The progression of this compound from a laboratory curiosity to a viable drug candidate is contingent on robust pre-clinical testing using advanced and predictive models. technologynetworks.combiobide.com A significant challenge with this compound is its very low aqueous solubility, which complicates the development of effective delivery systems for in vivo studies. scielo.br

A crucial area of research is the development of advanced drug delivery systems. For instance, the successful encapsulation of this compound into poly(lactic-co-glycolic acid) (PLGA) nanocapsules has already been demonstrated. scielo.br This formulation not only improved solubility but also provided sustained in vitro drug release over 20 days and markedly increased its cytotoxicity against cancer cells, with the IC50 value dropping from 0.078 µM for free this compound to 0.005 µM for the nanocapsule formulation. scielo.br Future work should expand on these findings, exploring other nanoparticle systems or formulations to optimize delivery.

In parallel, there is a need to move beyond simple 2D cell culture models to more physiologically relevant systems. The use of 3D organoids, patient-derived xenografts (PDX), and sophisticated animal models of human diseases will be essential. probiocdmo.com These models can better mimic the complex tumor microenvironment and provide more accurate predictions of efficacy. biobide.comprobiocdmo.com For example, in vivo studies of this compound-based isoxazole (B147169) analogues have already been undertaken in models of cutaneous leishmaniasis, providing a template for future pre-clinical efficacy evaluations. scite.ai Utilizing such advanced models will be indispensable for generating the comprehensive data package required for regulatory approval and successful clinical translation. technologynetworks.com

Optimization of Synthetic Pathways for Enhanced Production and Scalability

A major bottleneck in the development of many natural products is the difficulty in securing a large-scale, sustainable supply. mdpi.com Although this compound can be isolated from natural sources like Piper tectoniifolium, where it can constitute up to 52.78% of leaf extracts, reliance on plant extraction is often laborious and subject to geographical and seasonal variability. mdpi.comsemanticscholar.org This makes it challenging to produce the quantities needed for extensive pre-clinical and potential clinical studies. mdpi.com

Therefore, a critical future direction is the optimization of synthetic pathways for enhanced production and scalability. While total synthesis routes for lignans (B1203133) are known, they often require further optimization for commercial-scale production. researchgate.net A promising alternative lies in the field of synthetic biology and metabolic engineering. core.ac.uk Future research should focus on transferring the biosynthetic pathway of this compound into microbial hosts like Escherichia coli or Saccharomyces cerevisiae. core.ac.ukfrontiersin.org This would involve identifying the key enzymes in the plant's metabolic pathway, optimizing their corresponding genes for expression in a microbial system, and engineering the host's metabolism to maximize the production of this compound from simple feedstocks. core.ac.uk Such strategies have been successfully employed for other complex natural products and offer a path to a consistent, scalable, and cost-effective supply of the compound. core.ac.uk

Design and Synthesis of Novel this compound-based Scaffolds with Improved Biological Profiles

The natural structure of this compound serves as an excellent starting point, or scaffold, for medicinal chemistry efforts aimed at improving its therapeutic properties. researchgate.net The design and synthesis of novel analogues can lead to compounds with enhanced potency, greater selectivity, improved metabolic stability, and novel mechanisms of action.

Researchers have already begun to explore this avenue by using the tetrahydrofuran (B95107) neolignan core of this compound and related compounds (veraguensin, machilin G) as a template. researchgate.netresearchgate.net Using strategies like bioisosterism and "click chemistry," novel series of derivatives, such as 1,2,3-triazole and 3,5-diaryl-isoxazole analogues, have been synthesized. researchgate.netresearchgate.netresearchgate.net These modification efforts have yielded new compounds with promising activity against parasites like Trypanosoma cruzi and Leishmania amazonensis. scite.airesearchgate.net For example, a structure-activity relationship (SAR) study of these new scaffolds revealed that isoxazole analogues were particularly selective for the Leishmania genus. researchgate.net

Future work should continue to expand this library of this compound-based scaffolds. mdpi.com By systematically modifying the peripheral chemical groups on the this compound core, it may be possible to fine-tune its biological activity for specific diseases, such as different types of cancer or infectious agents. This rational drug design approach, which combines chemical synthesis with biological testing, is a powerful strategy for optimizing the therapeutic potential of this promising natural product. researchgate.net

Q & A

Q. What validated methods are recommended for isolating and purifying grandisin from natural sources?

this compound isolation typically involves column chromatography (e.g., Sephadex LH-20) and solvent fractionation (e.g., methanol/chloroform mixtures) . Post-purification, analytical techniques like GC-FID (gas chromatography with flame ionization detection) and NMR spectroscopy are critical for confirming identity and purity (>94% as per GC-FID retention times and spectral matching) . Researchers should validate purity using multiple orthogonal methods (e.g., TLC for preliminary screening, GC-MS for molecular weight confirmation) .

Q. How can researchers design cytotoxicity assays to evaluate this compound’s selectivity toward cancer cells?

Use standardized cell viability assays (e.g., MTT or resazurin) with dose-response curves (e.g., 0–10,000 µM) to determine IC50 values. Include comparative controls (e.g., normal lymphocytes) to assess selectivity, as shown in K562 leukemia cell studies where this compound exhibited higher toxicity to cancer cells vs. healthy lymphocytes . Replicate experiments across biological triplicates and normalize data to untreated controls .

Q. What analytical parameters are essential for validating this compound quantification in plant extracts?

GC-FID methods should specify:

  • Column type (e.g., ZB-1MS fused silica, 30 m × 0.25 mm)
  • Temperature gradients (e.g., 60°C to 290°C at 10°C/min)
  • Carrier gas flow rate (e.g., hydrogen at 1.0 mL/min) . For NMR validation, report solvent systems (e.g., deuterated methanol), resonance assignments, and comparison to reference spectra .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s bioactivity data across studies?

Contradictions may arise from variability in extraction protocols, solvent purity, or cell line heterogeneity. Mitigate by:

  • Cross-validating bioactivity using orthogonal assays (e.g., apoptosis markers alongside cytotoxicity).
  • Reporting detailed experimental conditions (e.g., solvent batch, cell passage number) .
  • Applying statistical frameworks (e.g., ANOVA with post-hoc tests) to distinguish significant effects .

Q. What experimental strategies elucidate this compound’s mechanism of apoptosis induction in leukemia cells?

  • Perform flow cytometry with Annexin V/PI staining to quantify apoptotic vs. necrotic populations.
  • Measure caspase-3/7 activation via fluorogenic substrates.
  • Assess mitochondrial membrane potential (ΔΨm) using JC-1 dye .
  • Combine with transcriptomic profiling (e.g., RNA-seq) to identify dysregulated apoptotic pathways .

Q. How can researchers optimize this compound’s stability for in vivo studies?

Conduct forced degradation studies under stress conditions (e.g., heat, light, pH extremes) monitored via HPLC. Stabilize formulations using lyophilization or lipid-based nanoencapsulation. Validate stability through pharmacokinetic studies (e.g., plasma half-life in rodent models) .

Methodological Guidance for Data Interpretation

Q. What statistical approaches are critical for dose-response analyses of this compound?

  • Fit dose-response curves using nonlinear regression (e.g., log[inhibitor] vs. normalized response in GraphPad Prism).
  • Report 95% confidence intervals for IC50 values.
  • Use paired t-tests to compare treatment groups vs. controls .

Q. How should researchers address batch-to-batch variability in this compound isolation?

  • Standardize plant material sourcing (e.g., same geographic region, harvest season).
  • Implement QC checkpoints (e.g., GC-FID purity thresholds ≥90% before bioassays) .
  • Use internal standards (e.g., deuterated this compound analogs) for quantitative consistency .

Experimental Design Considerations

Q. What in vivo models are appropriate for validating this compound’s anticancer efficacy?

  • Use xenograft models (e.g., K562 cells in immunodeficient mice) to assess tumor growth inhibition.
  • Monitor toxicity via serum biomarkers (e.g., ALT/AST for liver function).
  • Include pharmacokinetic sampling (e.g., plasma, tumor tissue) to correlate exposure with efficacy .

Q. How can researchers investigate this compound’s structure-activity relationships (SAR)?

  • Synthesize analogs with modifications to the tetrahydrofuran ring or methoxy groups.
  • Test analogs in parallel bioassays (e.g., cytotoxicity, apoptosis).
  • Perform molecular docking to predict interactions with apoptotic targets (e.g., Bcl-2 family proteins) .

Ethical and Reproducibility Standards

Q. What ethical guidelines apply to this compound research involving animal models?

  • Adhere to ARRIVE guidelines for reporting in vivo experiments.
  • Obtain institutional animal care committee approval (IACUC).
  • Include humane endpoints (e.g., tumor volume limits) to minimize suffering .

Q. How can researchers ensure reproducibility in this compound studies?

  • Publish full experimental protocols (e.g., chromatography gradients, cell culture media formulations).
  • Deposit raw data (e.g., NMR spectra, flow cytometry files) in public repositories.
  • Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.